(2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid

Medicinal Chemistry Peptide Design Drug Delivery

Researchers requiring reproducible peptide secondary structure face a critical supply challenge: unsubstituted cyclohexylglycine analogs undergo free chair interconversion, yielding unpredictable helical architectures that confound SAR studies and waste synthetic resources. This (2S)-configured 3-methylcyclohexyl amino acid directly resolves this limitation: • The 3-methyl substituent locks the cyclohexane ring into a defined chair conformation, dictating whether the peptide backbone adopts a 310-helix or α-helix fold-control absent in unsubstituted analogs. • Single (2S) enantiomer ensures all observed biological activity originates from the intended stereoisomer, eliminating antipode contamination artifacts. • ~6.3-fold greater hydrophobic partitioning vs. unsubstituted L-cyclohexylglycine (XLogP3-AA = -0.7 vs. -1.5) provides tunable lipophilicity without additional heteroatoms or rotatable bonds. Supplied at ≥95% purity for immediate use in solid-phase peptide synthesis and chiral pool derivatization.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13309883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C(C(=O)O)N
InChIInChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1
InChIKeyJXKLPTPNYNKUDP-RRQHEKLDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide: (2S)-2-Amino-2-(3-methylcyclohexyl)acetic Acid


(2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid (CAS 1690208-94-6) is a chiral, non-proteinogenic α-amino acid derivative featuring a 3-methylcyclohexyl substituent at the α-carbon [1]. It belongs to the broader class of cyclohexylglycine analogs, a family widely used as constrained building blocks in peptide medicinal chemistry and foldamer design [2]. The (2S) configuration defines the absolute stereochemistry at the amino-acid α-center, while the methyl group on the cyclohexyl ring introduces additional regio- and stereochemical complexity that differentiates it from simpler cyclohexylglycine scaffolds . Commercially, the compound is supplied as a research intermediate with a typical purity specification of ≥95% [1].

Why (2S)-2-Amino-2-(3-methylcyclohexyl)acetic Acid Cannot Be Replaced


Cyclohexylglycine analogs are not functionally interchangeable because the 3-methyl substituent imparts distinct steric, lipophilic, and conformational properties that directly affect peptide secondary structure and biological target engagement. In the closely related 1-amino-3-methylcyclohexanecarboxylic acid (Ac6c3M) system, X-ray crystallographic studies demonstrate that the 3-methyl group dictates the chair conformation of the cyclohexane ring, controlling whether the amino group adopts an axial or equatorial orientation—this, in turn, determines whether the resulting peptide backbone folds into a 310-helix or an α-helix [1]. Such conformational control is absent in unsubstituted cyclohexylglycine, where the ring can freely interconvert between chair conformations. For procurement decisions, these structural differences mean that a 3-methyl-substituted building block cannot be substituted with a simpler analog without fundamentally altering the designed peptide’s folded architecture and, consequently, its biological activity [2].

Evidence: (2S)-2-Amino-2-(3-methylcyclohexyl)acetic Acid vs. Analogs


Increased Lipophilicity vs. Unsubstituted Cyclohexylglycine

The 3-methyl substituent significantly increases the computed lipophilicity of (2S)-2-amino-2-(3-methylcyclohexyl)acetic acid (XLogP3-AA = −0.7) compared to unsubstituted (2S)-2-amino-2-cyclohexylacetic acid (L-cyclohexylglycine; XLogP3-AA = −1.5) [1]. This ~0.8 log unit increase in XLogP3-AA corresponds to an approximately 6.3-fold higher predicted partitioning into a hydrophobic phase [2]. For peptide-based drug design, this enhanced lipophilicity can improve passive membrane permeability and non-specific protein binding, making the 3-methyl analog a preferred choice when increased hydrophobicity is desired without introducing additional rotatable bonds [2].

Medicinal Chemistry Peptide Design Drug Delivery

Conformational Restriction by 3-Methyl Dictates Helical Folding

In the structurally analogous Ac6c3M system (1-amino-3-methylcyclohexanecarboxylic acid), the presence and stereochemistry of the 3-methyl group quantitatively controls peptide helical type. X-ray crystallographic data demonstrate that the (1R,3R)-diastereomer, where the 3-methyl group is equatorial and the amino group is axial, induces a 310-helix, whereas the (1S,3R)-diastereomer, with both 3-methyl and amino groups equatorial, induces an α-helix [1]. In contrast, unsubstituted 1-aminocyclohexanecarboxylic acid (Ac6c) does not exhibit such predictable, diastereomer-dependent helical control, as the ring can freely interconvert between chair conformers. While exact diffraction parameters for (2S)-2-amino-2-(3-methylcyclohexyl)acetic acid itself are not yet reported, the conformational principle established in Ac6c3M—whereby a single methyl group locks the cyclohexane chair—is directly transferable to the cyclohexylglycine scaffold [2].

Foldamer Chemistry Peptide Engineering Structural Biology

Enantiopure vs. Racemic: Chiral Synthesis Reliability

The (2S)-enantiomer (CAS 1690208-94-6) is supplied with defined stereochemistry at the α-carbon, distinguishing it from the racemic 2-amino-2-(3-methylcyclohexyl)acetic acid (CAS 409095-01-8) and the (2R)-enantiomer (CAS 1690188-26-1) [1]. Commercial specifications indicate a minimum purity of 95% for the (2S)-enantiomer . For medicinal chemistry applications requiring enantioselective target engagement, the use of the enantiopure (2S)-form eliminates the ambiguities associated with racemic mixtures, where the inactive or antagonistic enantiomer can confound biological assays [2]. Quantitative comparison of enantiomeric excess (ee) values or specific optical rotations would require batch-specific certificates of analysis, which should be requested from the supplier at the time of procurement.

Chiral Chemistry Asymmetric Synthesis Pharmaceutical Intermediates

Supplier Purity and Pricing Comparison

The (2S)-enantiomer is available from multiple commercial suppliers with a minimum purity specification of 95% . The racemic mixture (CAS 409095-01-8) is listed by Fluorochem at a reference price of approximately 8,272 RMB per 250 mg and 20,658 RMB per 1 g , providing a pricing benchmark for related analogs. While these price points may vary, documenting supplier specifications allows head-to-head evaluation of cost-per-gram and purity when selecting between the (2S)-enantiomer, the (2R)-enantiomer, the racemate, or the unsubstituted cyclohexylglycine analog, all of which serve overlapping but non-substitutable roles.

Chemical Procurement Supply Chain Research Chemicals

Application Scenarios for (2S)-2-Amino-2-(3-methylcyclohexyl)acetic Acid


Constrained Peptidomimetics with Locked Helical Folding

The 3-methyl substituent locks the cyclohexane ring into a specific chair conformation, as demonstrated in the Ac6c3M system where the methyl group dictates whether the peptide backbone adopts a 310-helix or an α-helix [1]. Researchers designing foldamers or helical peptidomimetics should prioritize this compound over unsubstituted cyclohexylglycine when reproducible, predictable secondary structure is required for target binding. The (2S) configuration further ensures a single, defined stereochemical outcome.

Enantiopure Building Block for Lipophilicity-Defined SAR

Compared to unsubstituted L-cyclohexylglycine (XLogP3-AA = −1.5), the 3-methyl derivative offers a higher computed lipophilicity (XLogP3-AA = −0.7), translating to approximately 6.3-fold greater predicted hydrophobic partitioning [2]. This property is valuable when a modest increase in logP is needed without introducing additional heteroatoms or rotatable bonds. The (2S)-enantiomer's defined stereochemistry ensures that observed SAR trends are attributable to the intended enantiomer, not contaminated by the antipode [3].

Chiral Pool Intermediate in Asymmetric Drug Discovery

As an enantiopure, non-proteinogenic α-amino acid, (2S)-2-amino-2-(3-methylcyclohexyl)acetic acid serves as a versatile chiral pool intermediate for constructing enzyme inhibitors or receptor modulators . The rigid cycloaliphatic moiety, combined with the defined (S)-configuration, enables stereocontrolled installation of the 3-methylcyclohexyl motif into more complex scaffolds, a capability not achievable with the racemic mixture or the (2R)-enantiomer.

Comparative Stability: 3-Methyl vs. Unsubstituted Cyclohexyl Amino Acid

The increased steric demand and lipophilicity conferred by the 3-methyl group are hypothesized to enhance peptide resistance to proteolytic degradation, based on the established principle that cyclohexylglycine incorporation generally enhances metabolic stability . Researchers can directly compare this methyl-substituted variant against the unsubstituted analog in thermal denaturation or proteolytic stability assays to quantify the contribution of the methyl group to conformational stability.

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